Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyclobutyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate typically involves the reaction of cyclobutylamine with ethyl 3-oxopyrrolidine-3-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-oxopyrrolidine-3-carboxylate: Lacks the cyclobutyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
ethyl 3-cyclobutyl-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-15-10(14)11(8-4-3-5-8)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDOXHSXKHEZDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=O)NC1)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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